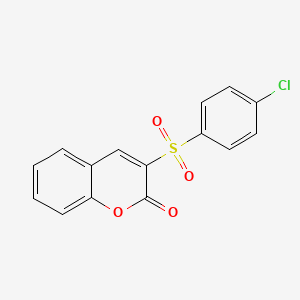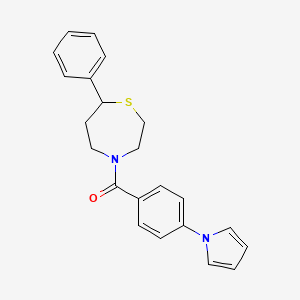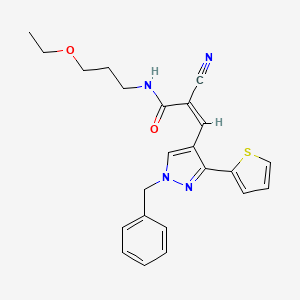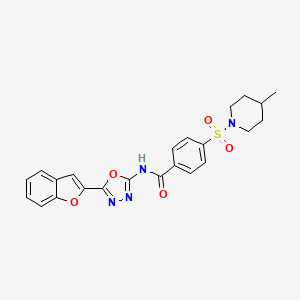
3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzenesulfonyl chloride is a compound that has been used in various chemical reactions . It’s a solid substance with an off-white appearance .
Synthesis Analysis
4-Chlorobenzenesulfonyl chloride can be synthesized by the action of chlorosulfonic acid on 4-chlorobenzenesulfonic acid . Another method involves the chlorination of phenyl 4-chlorobenzenesulfonate with chlorine in the presence of catalysts .Molecular Structure Analysis
The structure of similar compounds like 4-chlorobenzenesulfonyl chloride consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
In general, sulfonyl chlorides like 4-chlorobenzenesulfonyl chloride are reactive and can participate in various chemical reactions. For example, they can react with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
4-Chlorobenzenesulfonyl chloride is a solid substance with a melting point of 50-52°C and a boiling point of 141°C at 15 mmHg . It’s considered hazardous and can cause severe skin burns and eye damage .Applications De Recherche Scientifique
Facile Synthesis Techniques
A study by Xiang et al. (2014) presents a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting a general approach to synthesizing chromen-2-one derivatives under mild conditions, showcasing the adaptability of these compounds in various chemical environments (Xiang & Yang, 2014).
Biological Activity
Behrami (2018) explores the organic synthesis of new derivatives from Chromen-2-one and their antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. This study underlines the versatile biological applications of chromen-2-one derivatives, including 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one, by showing their efficacy against bacterial cultures such as Staphylococcus aureus, Escherchia coli, and Bacillus cereus (Behrami, 2018).
Catalytic Applications
Alonzi et al. (2014) discuss the synthesis and characterization of novel polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues. This research illustrates the catalytic utility of chromen-2-one derivatives in facilitating chemical reactions, thereby broadening their applicability in synthetic chemistry and pharmaceutical manufacturing (Alonzi et al., 2014).
Antimicrobial Agents
Bairagi et al. (2009) focus on the design, synthesis, and evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as antimicrobial agents, further emphasizing the antimicrobial potential of chromen-2-one derivatives. The study highlights the specific compound's activity against both gram-positive and gram-negative bacteria and fungi, underscoring its significance in antimicrobial research (Bairagi, Bhosale, & Deodhar, 2009).
Green Chemistry Approaches
Singh et al. (2012) detail an efficient route to 3-aroyl-4-aryl-2-arylamino-4,6,7,8-tetrahydrochromen-5-ones via a green chemistry approach, demonstrating the environmental benefits of using solvent-free conditions and highlighting the importance of sustainable methods in the synthesis of chromen-2-one derivatives (Singh, Nandi, & Samai, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFBOWNSBUTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)
![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B2473878.png)
![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)
![(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2473887.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)

![ethyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B2473891.png)

![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)
![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)